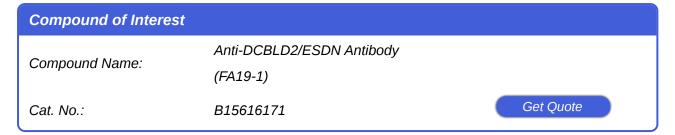


Application Notes: Anti-DCBLD2/ESDN Antibody (FA19-1) for Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

The Anti-DCBLD2/ESDN Antibody (clone FA19-1) is a monoclonal antibody designed to target the human DCBLD2 (Discoidin, CUB and LCCL domain containing 2), also known as ESDN (endothelial and smooth muscle cell-derived neuropilin-like protein). DCBLD2 is a type I transmembrane protein that is involved in a variety of cellular processes, including cell proliferation, migration, and signaling. Its expression has been noted to be upregulated in several types of cancer, such as lung, pancreatic, and colorectal cancer, making it a protein of interest in cancer research and drug development.

These application notes provide a detailed protocol for the use of the **Anti-DCBLD2/ESDN Antibody (FA19-1)** in flow cytometry for the detection of DCBLD2 on the cell surface.

Product Information



Characteristic	Description		
Antibody Name	Anti-DCBLD2/ESDN Antibody (FA19-1)		
Target Antigen	DCBLD2 (ESDN)		
Clone	FA19-1		
Isotype	Human IgG1		
Reactivity	Human		
Application	Flow Cytometry (FACS)		
Localization	Cell Surface / Plasma Membrane		

Quantitative Data Summary

As specific quantitative data for the FA19-1 clone in various cell lines is not readily available in published literature or datasheets, the following table is provided as a template for researchers to record their own validation data. It is crucial to perform an antibody titration and test on both positive and negative control cell lines to ensure specificity and determine the optimal antibody concentration.



Cell Line	Description	Recommended Antibody Dilution/Concen tration	Percentage of Positive Cells (%)	Notes
e.g., A549	Human Lung Carcinoma	User Determined	User Determined	Known to express DCBLD2.
e.g., PANC-1	Human Pancreatic Carcinoma	User Determined	User Determined	Reported to have variable DCBLD2 expression.
e.g., HCT116	Human Colorectal Carcinoma	User Determined	User Determined	May express DCBLD2.
Negative Control	e.g., Jurkat (Human T-cell leukemia)	User Determined	User Determined	Expected to have low to no DCBLD2 expression.

Experimental Protocol: Cell Surface Staining for Flow Cytometry

This protocol provides a general framework for cell surface staining of DCBLD2 using the **Anti-DCBLD2/ESDN Antibody (FA19-1)**. Optimization of antibody concentration, incubation times, and cell numbers may be required for specific cell types and experimental conditions.

Materials Required:

- Primary Antibody: Anti-DCBLD2/ESDN Antibody (FA19-1)
- Secondary Antibody: Fluorochrome-conjugated anti-human IgG antibody (if the primary antibody is not directly conjugated)
- Cells of Interest: Single-cell suspension with high viability (>90%)



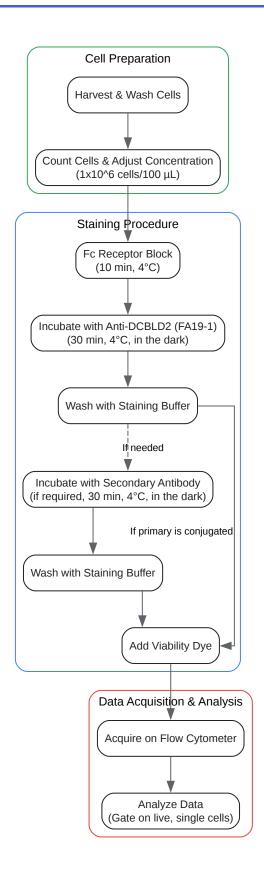




- Flow Cytometry Staining Buffer: PBS with 1-2% BSA or 5% FBS and 0.1% sodium azide (optional, for preventing microbial growth and antibody internalization).
- Fc Block: (e.g., Human TruStain FcX™) to block non-specific binding to Fc receptors.
- Viability Dye: (e.g., 7-AAD, Propidium Iodide, or a fixable viability dye) to exclude dead cells from analysis.
- Isotype Control: Human IgG1 isotype control.
- FACS tubes (5 mL polystyrene tubes)
- Centrifuge
- Flow Cytometer

Experimental Workflow Diagram:





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Flow cytometry experimental workflow.

Methodological & Application





Procedure:

- Cell Preparation: a. Harvest cells and prepare a single-cell suspension. For adherent cells, use a non-enzymatic cell dissociation solution to minimize damage to surface antigens. b.
 Wash the cells once with cold Flow Cytometry Staining Buffer by centrifuging at 300-400 x g for 5 minutes at 4°C. c. Resuspend the cell pellet in staining buffer and perform a cell count. Adjust the cell concentration to 1 x 10⁷ cells/mL. d. Aliquot 100 μL of the cell suspension (1 x 10⁶ cells) into each FACS tube.
- Fc Receptor Blocking: a. Add an appropriate amount of Fc Block to each tube to prevent non-specific antibody binding. b. Incubate for 10 minutes at 4°C. Do not wash the cells after this step.
- Primary Antibody Staining: a. Prepare the required dilutions of the **Anti-DCBLD2/ESDN Antibody (FA19-1)** and the corresponding isotype control. Note: It is critical to perform an antibody titration to determine the optimal concentration for your specific cell type. A starting point could be a range from 0.1 to 10 μg/mL. b. Add the diluted primary antibody or isotype control to the respective tubes. c. Gently vortex and incubate for 30 minutes at 4°C in the dark.
- Washing: a. Add 2 mL of cold Flow Cytometry Staining Buffer to each tube. b. Centrifuge at 300-400 x g for 5 minutes at 4°C. c. Carefully decant the supernatant. d. Repeat the wash step once more.
- Secondary Antibody Staining (if required): a. If the FA19-1 antibody is unconjugated, resuspend the cell pellet in 100 μL of staining buffer containing the appropriate fluorochrome-conjugated anti-human IgG secondary antibody at its predetermined optimal concentration.
 b. Gently vortex and incubate for 30 minutes at 4°C in the dark. c. Wash the cells twice with staining buffer as described in step 4.
- Viability Staining: a. Resuspend the cell pellet in 500 μL of staining buffer. b. Add a viability
 dye according to the manufacturer's instructions. For non-fixable dyes like 7-AAD or PI, add
 just before analysis.
- Data Acquisition: a. Acquire the samples on a flow cytometer as soon as possible. b. Ensure to collect a sufficient number of events for statistical analysis (typically 10,000 - 50,000



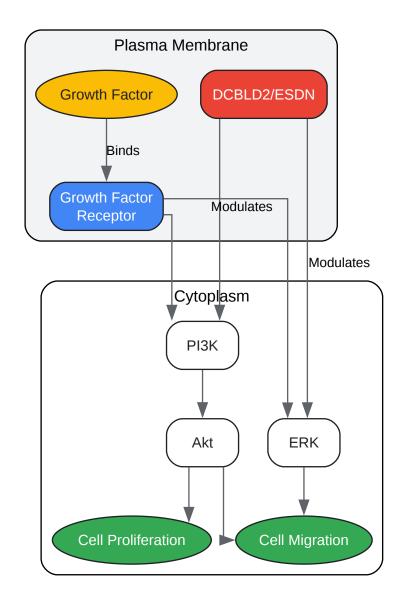
events in the gate of interest).

Data Analysis: a. Gate on the population of interest based on forward scatter (FSC) and side scatter (SSC) properties. b. Exclude doublets using FSC-A vs FSC-H or a similar parameter.
 c. Gate on live cells by excluding events positive for the viability dye. d. Analyze the expression of DCBLD2 on the live, single-cell population by comparing the fluorescence intensity of cells stained with the Anti-DCBLD2/ESDN Antibody (FA19-1) to the isotype control.

DCBLD2 Signaling Context

DCBLD2 is known to be involved in signaling pathways that regulate cell migration and proliferation. It can be activated by various growth factors and can interact with other cell surface receptors. The following diagram illustrates a simplified, conceptual signaling pathway involving DCBLD2.





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Conceptual DCBLD2 signaling pathway.

Disclaimer: This protocol is intended as a general guide. Researchers should optimize the procedure for their specific experimental needs and perform all necessary controls to validate their results.

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